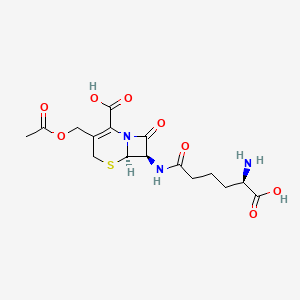

céphalosporine C

Vue d'ensemble

Description

La céphalosporine C est un antibiotique appartenant à la classe des céphalosporines. Elle a été isolée pour la première fois d'un champignon du genre Acremonium en 1961 . Bien que la this compound elle-même ne soit pas très active en tant qu'antibiotique, elle a servi de composé de départ pour le développement de nombreux analogues synthétiques, tels que la céfalotine, qui sont devenus parmi les premiers antibiotiques céphalosporines commercialisés . La this compound est connue pour sa stabilité à l'acide et sa non-toxicité, ce qui en fait un composé précieux dans la recherche sur les antibiotiques .

Applications De Recherche Scientifique

Cephalosporin C has a wide range of scientific research applications, including:

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La céphalosporine C est principalement produite par fermentation par le champignon Acremonium chrysogenum . La biosynthèse implique la conversion de la pénicilline N en désacétoxythis compound, suivie de modifications supplémentaires pour produire la this compound . La production industrielle de la this compound implique l'optimisation du processus de fermentation pour améliorer le rendement et le titre .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement une fermentation à grande échelle utilisant Acremonium chrysogenum. Les progrès de la biologie moléculaire et du génie métabolique ont conduit au développement de souches à haut rendement et à des conditions de fermentation optimisées . De plus, des méthodes enzymatiques ont été développées pour convertir la this compound en acide 7-amino-céphalosporanique, un intermédiaire clé pour la synthèse de céphalosporines semi-synthétiques .

Analyse Des Réactions Chimiques

Types de réactions : La céphalosporine C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin de produire différents dérivés de céphalosporine .

Réactifs et conditions courants : Les réactifs courants utilisés dans la modification chimique de la this compound comprennent la D-amino-acide oxydase et la GL-7-ACA acylase . Ces enzymes facilitent la conversion de la this compound en acide 7-amino-céphalosporanique dans des conditions douces, ce qui rend le processus respectueux de l'environnement et efficace .

Principaux produits : Les principaux produits formés à partir des réactions chimiques de la this compound comprennent diverses céphalosporines semi-synthétiques, telles que la céfalotine, la céfazoline et la céfuroxime . Ces dérivés ont une activité antibactérienne accrue et des propriétés pharmacocinétiques améliorées par rapport au composé parent .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La this compound exerce ses effets antibactériens en inhibant les protéines de liaison à la pénicilline (PBP), qui sont essentielles à la synthèse de la paroi cellulaire bactérienne . En se liant à ces protéines, la this compound perturbe la réticulation des chaînes de peptidoglycanes, ce qui entraîne la lyse cellulaire et la mort des bactéries . Ce mécanisme est similaire à celui des autres antibiotiques β-lactamines, tels que les pénicillines .

Mécanisme D'action

Cephalosporin C exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, Cephalosporin C disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death . This mechanism is similar to that of other β-lactam antibiotics, such as penicillins .

Comparaison Avec Des Composés Similaires

La céphalosporine C est structurellement similaire aux autres céphalosporines et pénicillines, partageant le cycle β-lactame qui est crucial pour leur activité antibactérienne . La this compound possède des propriétés uniques, telles que sa stabilité à l'acide et sa non-toxicité, ce qui en fait un précieux composé de départ pour le développement de nouveaux antibiotiques .

Composés similaires :

Propriétés

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Cephalosporin C [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90960427 | |

| Record name | Cephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-24-5, 11111-12-9, 39879-21-5 | |

| Record name | Cephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalosporin C [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOSPORIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

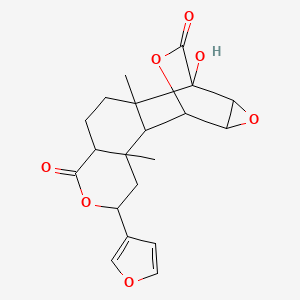

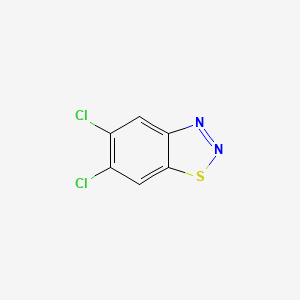

Feasible Synthetic Routes

Q1: How does cephalosporin C exert its antibacterial effect?

A1: Cephalosporin C, like other β-lactam antibiotics, targets bacterial transpeptidases, also known as penicillin-binding proteins (PBPs) [, , ]. These enzymes are crucial for peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, cephalosporin C disrupts cell wall formation, ultimately leading to bacterial cell death.

Q2: Does cephalosporin C's interaction with PBPs differ from other cephalosporins?

A2: While cephalosporin C shares the core β-lactam mechanism with other cephalosporins, its interaction with specific PBPs can differ based on its side chain [, ]. This difference in binding affinity can influence its spectrum of activity and potency against various bacterial species.

Q3: Are there any downstream effects on bacterial cells after cephalosporin C treatment?

A3: Inhibition of PBPs by cephalosporin C triggers a cascade of events in bacterial cells [, , ]. Besides disrupting cell wall synthesis, it can activate autolytic enzymes, leading to cell lysis. Additionally, it can induce morphological changes in bacteria, affecting their growth and division.

Q4: What is the molecular formula and weight of cephalosporin C?

A4: The molecular formula of cephalosporin C is C16H21N3O8S, and its molecular weight is 415.43 g/mol.

Q5: Are there specific spectroscopic data available to identify cephalosporin C?

A5: Yes, cephalosporin C exhibits characteristic ultraviolet (UV) absorption properties, with a distinct peak around 260 nm []. Infrared (IR) spectroscopy can also be used to identify specific functional groups within the molecule, further confirming its identity [].

Q6: How stable is cephalosporin C in aqueous solutions?

A6: Cephalosporin C can undergo hydrolysis in aqueous solutions, particularly at higher temperatures and extreme pH values [, ]. This degradation process can lead to the formation of less active compounds like desacetylcephalosporin C.

Q7: Are there specific conditions or substances that can affect the stability of cephalosporin C?

A7: The presence of certain substances, like sodium thiosulfate, can lead to the non-biological conversion of cephalosporin C to a different derivative, cephalosporin C(x) [, ]. Additionally, the presence of enzymes like cephalosporin C acetyl esterase can also impact its stability [].

Q8: Are there any known enzymatic reactions involving cephalosporin C as a substrate?

A8: Yes, cephalosporin C acts as a substrate for enzymes like cephalosporin C acylase [, , ]. This enzyme catalyzes the hydrolysis of cephalosporin C to produce 7-aminocephalosporanic acid (7-ACA), a key intermediate for synthesizing various semi-synthetic cephalosporins.

Q9: Can you elaborate on the catalytic mechanism of cephalosporin C acylase and its significance?

A9: Cephalosporin C acylase is a heterodimeric enzyme that cleaves the side chain of cephalosporin C [, , ]. This reaction is crucial for the industrial production of 7-ACA, which lacks intrinsic antibacterial activity but serves as a versatile starting material for introducing various side chains to generate potent semi-synthetic cephalosporins.

Q10: Have computational methods been employed to study cephalosporin C and its derivatives?

A10: Yes, computational techniques like homology modeling and molecular docking have been used to study the interaction of cephalosporin C acylase with its substrate, cephalosporin C [, ]. This information allows researchers to understand the enzyme's catalytic mechanism and design mutants with improved activity or altered substrate specificity.

Q11: How do structural modifications of cephalosporin C affect its activity?

A11: Modifications to the cephalosporin C structure, particularly the side chain at position 7, significantly influence its pharmacological properties [, , ]. These alterations can impact its binding affinity for PBPs, impacting its spectrum of activity, potency, and stability.

Q12: Can you provide specific examples of how side-chain modifications alter cephalosporin C activity?

A12: Replacing the D-α-aminoadipyl side chain of cephalosporin C with a phenylacetyl group, like in benzylpenicillin, can enhance its activity against certain gram-positive bacteria []. Conversely, modifications introducing a carbamoyl group at the 3-methyl position, like in A16886A, can confer activity against specific resistant strains [].

Q13: What are the challenges associated with the formulation of cephalosporin C?

A13: Cephalosporin C's susceptibility to hydrolysis necessitates careful consideration during formulation [, ]. Stabilizing agents and controlled pH environments can be employed to minimize degradation and ensure optimal shelf life.

Q14: Are there any alternative formulation strategies being explored to improve cephalosporin C stability?

A14: Research focuses on developing novel drug delivery systems, such as liposomes or nanoparticles, to encapsulate and protect cephalosporin C from degradation [, ]. These approaches aim to enhance its stability, solubility, and bioavailability, potentially enabling more efficient drug delivery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)